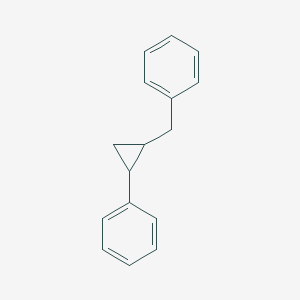

(2-Benzylcyclopropyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-benzylcyclopropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-3-7-13(8-4-1)11-15-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBKNNZVMINNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298051 | |

| Record name | (2-benzylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58774-39-3 | |

| Record name | NSC120413 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-benzylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Isomerism of 2 Benzylcyclopropyl Benzene

Diastereoisomerism in 1,2-Disubstituted Cyclopropanes: cis- and trans--Configurations

The rigid structure of the cyclopropane (B1198618) ring restricts free rotation around the carbon-carbon single bonds, a phenomenon that leads to geometric isomerism in 1,2-disubstituted cyclopropanes. docbrown.infowikipedia.org This results in two possible diastereomers: cis and trans. Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com

In the context of (2-Benzylcyclopropyl)benzene, the two substituents are a benzyl (B1604629) group and a phenyl group, attached to adjacent carbons of the cyclopropane ring.

cis-(2-Benzylcyclopropyl)benzene: In this isomer, the benzyl and phenyl groups are situated on the same side of the cyclopropane ring plane. wikipedia.orgsavemyexams.com

trans-(2-Benzylcyclopropyl)benzene: In this isomer, the benzyl and phenyl groups are located on opposite sides of the cyclopropane ring plane. wikipedia.orgsavemyexams.com

The cis and trans isomers of a compound possess distinct physical and chemical properties. wikipedia.org Generally, the trans isomer of a 1,2-disubstituted cyclopropane is thermodynamically more stable than the cis isomer due to reduced steric strain between the substituents. acs.org However, the synthesis of these compounds can sometimes favor the formation of the less stable cis isomer, necessitating subsequent isomerization to obtain the trans form. acs.org

Table 1: Comparison of cis- and trans- Isomers

| Feature | cis-Isomer | trans-Isomer |

| Substituent Position | Same side of the ring | Opposite sides of the ring |

| Steric Strain | Generally higher | Generally lower |

| Thermodynamic Stability | Generally lower | Generally higher |

Enantiomeric Forms of (2-Benzylcyclopropyl)benzene: (1S,2R)- and (1R,2S)-Stereoisomers

Beyond diastereomerism, the trans-isomer of (2-benzylcyclopropyl)benzene is chiral, meaning it is non-superimposable on its mirror image. libretexts.org This chirality arises from the presence of two stereocenters, the two carbon atoms of the cyclopropane ring bonded to the substituents. Consequently, trans-(2-benzylcyclopropyl)benzene exists as a pair of enantiomers. libretexts.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com

The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the following enantiomeric forms for the trans isomer:

(1S,2R)-(2-Benzylcyclopropyl)benzene

(1R,2S)-(2-Benzylcyclopropyl)benzene

These enantiomers have identical physical properties in an achiral environment, such as boiling point, melting point, and solubility. However, they exhibit different behavior in the presence of other chiral entities, including their interaction with plane-polarized light. savemyexams.com One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. savemyexams.com

It is important to note that the cis-isomer of (2-benzylcyclopropyl)benzene is a meso compound. Although it contains two stereocenters, it possesses an internal plane of symmetry and is therefore achiral and not optically active.

Chiroptical Properties and Their Relevance in Stereochemical Studies of Aryl-Substituted Cyclopropanes

Chiroptical properties, such as optical rotation and circular dichroism (CD), are invaluable tools for the stereochemical analysis of chiral molecules like the enantiomers of trans-(2-benzylcyclopropyl)benzene. These techniques measure the differential interaction of a chiral substance with left and right circularly polarized light. researchgate.net

The study of aryl-substituted cyclopropanes has revealed important insights into how the cyclopropyl (B3062369) ring and the aryl group interact to influence chiroptical properties. The cyclopropyl group, due to the unique hybridization of its carbon atoms, can conjugate with adjacent p-orbitals of the aryl ring. unl.pt This electronic interaction significantly affects the electronic transitions of the molecule, which are probed by chiroptical methods. unl.pt

Researchers utilize techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) to determine the absolute configuration of chiral cyclopropane derivatives. researchgate.net By comparing experimentally measured spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of enantiomers can be assigned. researchgate.net

The analysis of chiroptical data for aryl-substituted cyclopropanes provides crucial information about their three-dimensional structure and the subtle electronic interactions that govern their properties. This understanding is essential for applications in fields such as medicinal chemistry, where the specific stereoisomer of a drug can determine its efficacy and safety. unl.ptencyclopedia.pub

Synthetic Methodologies for 2 Benzylcyclopropyl Benzene and Its Stereoisomers

Strategies for Cyclopropane (B1198618) Ring Formation in Aryl and Benzyl-Substituted Precursors

The core of synthesizing (2-benzylcyclopropyl)benzene lies in the formation of the cyclopropane ring from acyclic precursors already containing the necessary phenyl and benzylphenyl frameworks. The key precursor for these syntheses is typically a 1,3-diarylpropene derivative.

While direct cyclopropanation of a precursor with the specific Ar-CH₂-CH(Ar)-CH₂-X (where X is a leaving group) structure via intramolecular displacement is a classical approach to cyclopropane synthesis, modern methods often favor the cyclopropanation of an alkene. ethz.ch For the synthesis of (2-benzylcyclopropyl)benzene, this translates to the cyclopropanation of 1,3-diphenylpropene (B1239356) or its derivatives.

One established method involves the Corey-Chaykovsky reaction, where a sulfur ylide is reacted with an α,β-unsaturated carbonyl compound. For instance, the reaction of chalcone (B49325) (1,3-diphenyl-2-propen-1-one) with dimethylsulfoxonium methylide can yield a phenyl- and benzoyl-substituted cyclopropane, which can then be further modified to obtain the target molecule. unl.pt

Another relevant transformation is the reductive coupling of allylic sulfonylhydrazones with aryl boronic acids, which can produce 1,3-diarylpropene systems. dntb.gov.uaresearchgate.net These propenes can then undergo cyclopropanation. Furthermore, the reaction of 2-benzyl-3-phenylpropyltrimethylammonium iodide with a base can lead to the formation of 1-benzyl-2-phenylcyclopropane through an intramolecular substitution reaction. acs.org

The relative stereochemistry (cis or trans) of the aryl groups on the cyclopropane ring is a critical aspect of the synthesis. Both diastereomers of (2-benzylcyclopropyl)benzene can be selectively synthesized by choosing the appropriate reaction conditions and catalysts.

Trans-selective cyclopropanation: The Simmons-Smith reaction and its modifications are well-known for the cyclopropanation of alkenes. wikipedia.orgorganic-chemistry.orgnrochemistry.comyoutube.com The reaction of trans-1,3-diphenylpropene with a carbenoid, such as one generated from diiodomethane (B129776) and a zinc-copper couple, typically yields the trans-1-benzyl-2-phenylcyclopropane stereospecifically. wikipedia.org Photoredox catalysis has also been employed for the stereoconvergent cyclopropanation of styrenes, affording trans-cyclopropanes regardless of the starting alkene geometry. researchgate.net

Cis-selective cyclopropanation: Achieving the cis-diastereomer is often more challenging due to its lower thermodynamic stability. However, specific catalytic systems have been developed to favor the formation of cis-1,2-diarylcyclopropanes. Iron(II) porphyrin complexes have been shown to catalyze the cyclopropanation of styrene (B11656) with aryldiazomethanes, and a reversal of stereoselectivity to favor the cis isomer was observed with bulky diazo reagents like mesityldiazomethane. iastate.edu More recently, a modular method for the highly enantioselective synthesis of cis-diarylcyclopropanes has been developed using redox-active carbene transfer and stereoselective photodecarboxylation. acs.orgnih.govchemrxiv.orgresearchgate.net

The following table summarizes selected stereoselective cyclopropanation methods applicable to the synthesis of 1,2-diarylcyclopropanes.

| Reaction Type | Catalyst/Reagent | Substrate | Key Feature | Stereoselectivity |

| Simmons-Smith | CH₂I₂/Zn-Cu | trans-1,3-diphenylpropene | Stereospecific | Predominantly trans |

| Catalytic Cyclopropanation | Iron(II) Porphyrin | Styrene + Mesityldiazomethane | Reversal of selectivity with bulky reagents | cis/trans up to 2.9:1 |

| Photodecarboxylation | Redox-active diazoacetate/Benzothiazoline | Styrene derivatives | Modular, high enantioselectivity | Highly cis-selective |

| Corey-Chaykovsky | Dimethylsulfoxonium methylide | Chalcone | Forms cyclopropyl (B3062369) ketone precursor | Generally trans to the larger groups |

Regioselective Introduction of the Benzyl (B1604629) Moiety into Cyclopropylbenzene (B146485) Scaffolds

An alternative synthetic strategy involves the introduction of the benzyl group onto a pre-formed cyclopropylbenzene ring. This approach relies on electrophilic aromatic substitution, such as the Friedel-Crafts alkylation.

The Friedel-Crafts benzylation of cyclopropylbenzene with benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) could theoretically install the benzyl group on the phenyl ring. However, this method faces significant challenges regarding regioselectivity. The cyclopropyl group is an ortho-, para-directing activator. Therefore, the reaction would likely produce a mixture of ortho-, meta-, and para-benzylated products, with the para and ortho isomers being the major ones. Separating these isomers can be difficult, making this a less favored route for the specific synthesis of (2-benzylcyclopropyl)benzene where the benzyl group is attached to the cyclopropane ring and not the benzene (B151609) ring.

More direct C-H functionalization methods are emerging. For instance, organic photoredox catalysis can enable the regioselective C-H alkylation of arenes with diazoacetate derivatives. nih.gov However, the direct and regioselective benzylation of a specific carbon on the cyclopropane ring itself is not a commonly reported transformation. The activation of benzylic C-H bonds for functionalization is a more explored area but is not directly applicable here. beilstein-journals.org Given these challenges, synthetic routes that construct the carbon skeleton before the cyclopropanation step are generally more efficient and selective.

Chiral Synthesis and Enantioselective Routes to (2-Benzylcyclopropyl)benzene

The synthesis of enantiomerically pure (2-benzylcyclopropyl)benzene requires the use of asymmetric catalysis or chiral auxiliaries. Numerous chiral catalysts have been developed for the enantioselective cyclopropanation of alkenes. mdpi.comacsgcipr.org

Cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins have proven to be highly effective for the asymmetric radical cyclopropanation of alkenes with in situ-generated diazo compounds. nih.gov These systems can achieve high yields with excellent diastereoselectivities and enantioselectivities for a broad range of alkenes, including styrenes. nih.gov Another approach involves the use of chiral sulfides in rhodium(II)-catalyzed reactions of phenyldiazomethane (B1605601) with electron-deficient alkenes, which can furnish cyclopropanes with very high enantiomeric excess (>97% ee). rsc.org

The development of chiral cobalt catalysts for reductive cyclopropanation using gem-dichloroalkanes also provides an entry to chiral cyclopropanes with high levels of enantioselectivity for various alkene substitution patterns. nih.govdicp.ac.cn

The table below presents examples of chiral catalysts used in the asymmetric synthesis of cyclopropanes relevant to the structure of (2-benzylcyclopropyl)benzene.

| Catalyst System | Reaction Type | Substrate Type | Diastereoselectivity (dr) | Enantioselectivity (ee) |

| [Co(D₂-Por*)] | Radical Cyclopropanation | Styrenes | High | Excellent |

| Rh₂(OAc)₄ / Chiral Sulfide | Carbene Transfer | Electron-deficient alkenes + Phenyldiazomethane | N/A | >97% |

| Chiral (OIP)CoBr₂ / Zn | Reductive Cyclopropanation | Mono- and disubstituted alkenes | High | >80% |

| Chiral Rhodium Catalysts | Carbene Transfer | N-phenoxylsulfonamides + Cyclopropenyl alcohols | Excellent | Excellent |

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Accessibility for Research

The choice of synthetic route to (2-benzylcyclopropyl)benzene and its stereoisomers depends on the desired stereochemistry, the required enantiopurity, and the availability of starting materials and catalysts.

Pathway 1: Cyclopropanation of 1,3-Diarylpropenes

Efficiency: This is generally the most direct and efficient route. Methods like the Simmons-Smith reaction or catalytic cyclopropanation with diazo compounds can provide good to excellent yields. organic-chemistry.org

Selectivity: Stereoselectivity can be high. The Simmons-Smith reaction on a trans-alkene is stereospecific, leading to the trans-product. wikipedia.org For the cis-isomer, specialized catalysts or methods like photodecarboxylation are required but can also be highly selective. acs.orgnih.gov Enantioselectivity is achievable with a variety of chiral catalysts, often with excellent results. nih.govrsc.org

Accessibility: The main precursors, 1,3-diarylpropenes, are readily accessible through various methods like Wittig reactions or cross-coupling reactions. The reagents for cyclopropanation, such as those for the Simmons-Smith reaction, are commercially available. Chiral catalysts, however, may require multi-step synthesis. acsgcipr.org

Pathway 2: Regioselective Benzylation of Cyclopropylbenzene

Efficiency: This route is generally inefficient due to poor regioselectivity in the key benzylation step, leading to mixtures of isomers that are difficult to separate.

Selectivity: Regioselectivity is the major drawback. It is difficult to control the position of benzylation on the phenyl ring of cyclopropylbenzene using classical methods like Friedel-Crafts alkylation.

Accessibility: The starting materials, cyclopropylbenzene and benzylating agents, are readily available. However, the lack of selectivity makes this pathway less practical for research purposes where pure isomers are required.

Electronic Structure and Conformational Analysis of 2 Benzylcyclopropyl Benzene

Orbital Interactions and Molecular Conjugation in Cyclopropyl-Aryl-Benzyl Systems

The electronic properties of (2-Benzylcyclopropyl)benzene are largely dictated by the unique nature of the cyclopropyl (B3062369) group and its interaction with the adjacent π-systems of the phenyl and benzyl (B1604629) groups.

Thermochemical Stabilization and Conjugative Effects in Cyclopropylbenzene (B146485) Derivatives

The cyclopropane (B1198618) ring, despite being a saturated system, exhibits electronic properties reminiscent of a double bond. This "unsaturated" character arises from the strained C-C bonds, which possess a high degree of p-character and are often described by the Walsh orbital model. These orbitals can overlap with the π-orbitals of an adjacent aromatic ring, leading to a conjugative interaction that results in thermochemical stabilization.

Studies on cyclopropylbenzene, a simpler analog, have shown that it is thermochemically stabilized by approximately 8 kJ mol⁻¹. nih.gov This stabilization is attributed to the conjugation between the cyclopropyl ring and the benzene (B151609) ring. In (2-Benzylcyclopropyl)benzene, a similar conjugative stabilization is expected to exist between the cyclopropyl ring and the directly attached phenyl group. The presence of the benzyl group, being attached to a different carbon of the cyclopropane ring, would likely have a more complex and potentially indirect influence on this thermochemical stabilization.

Table 1: Thermochemical Data for Cyclopropylbenzene

| Property | Value | Unit | Reference |

|---|---|---|---|

| Gaseous State Heat of Formation | - | kJ/mol | nih.gov |

| Thermochemical Stabilization | 8 | kJ/mol | nih.gov |

| Gas Basicity | 802.4 | kJ/mol | dtic.mil |

| Proton Affinity at 298K | 832.2 | kJ/mol | dtic.mil |

Influence of the Cyclopropyl Ring on the Electronic Properties of Adjacent Aromatic and Benzylic Groups

The cyclopropyl ring's ability to engage in conjugation significantly influences the electronic properties of the attached phenyl and benzyl groups. The interaction between the Walsh orbitals of the cyclopropane and the π-system of the phenyl ring leads to a delocalization of electron density. This delocalization can affect the aromaticity of the phenyl ring and modify its reactivity in electrophilic substitution reactions.

Furthermore, the electronic nature of the cyclopropyl group can be transmitted to the benzylic group. While not directly conjugated, the electronic perturbation caused by the cyclopropyl-phenyl interaction can be relayed through the sigma bonds of the cyclopropane ring. This can influence the stability of benzylic cations, radicals, or anions that might be formed during chemical reactions. The precise nature of this influence, whether activating or deactivating, would depend on the specific reaction and the conformation of the molecule.

Conformational Preferences and Rotational Barriers of Phenyl and Benzyl Groups

Gas-Phase Structural Elucidation and Theoretical Predictions for Cyclopropylbenzene and Derivatives

The gas-phase structure of cyclopropylbenzene has been extensively studied using a combination of ab initio computational methods, microwave spectroscopy, and electron diffraction techniques. epfl.chbldpharm.com These studies have established that the most stable conformation is the "bisected" conformation, where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring. This orientation maximizes the overlap between the cyclopropyl Walsh orbitals and the phenyl π-system, thus maximizing the conjugative stabilization.

For (2-Benzylcyclopropyl)benzene, the conformational analysis is more complex due to the presence of the additional benzyl substituent. While the phenyl group is expected to favor a bisected conformation with respect to the cyclopropane ring, the orientation of the benzyl group will be influenced by steric interactions with the phenyl group and the cyclopropane ring itself. In a related molecule, 2-(-2-benzylcyclopropyl)-5-methoxy-1,3-dimethylbenzene, it has been observed that arylcyclopropanes favor a bisected conformation to enable overlap between the p-Walsh orbitals and the p* orbitals of the benzene ring. epfl.ch However, strong steric interactions, such as those from ortho substituents, can force the molecule into a less favored perpendicular conformation. epfl.ch In the case of (2-Benzylcyclopropyl)benzene, steric hindrance between the phenyl and benzyl groups could lead to a deviation from the ideal bisected conformation for the phenyl group.

Inter-ring Orientations and Their Implications for Reactivity and Spectroscopic Signatures

The relative orientation of the phenyl and benzyl rings has significant implications for the molecule's reactivity and its spectroscopic properties. Different rotational isomers (rotamers) will exhibit different levels of steric hindrance and may have different electronic interactions.

The rotational barrier for the phenyl group in cyclopropylbenzene is relatively low, allowing for facile rotation at room temperature. However, in (2-Benzylcyclopropyl)benzene, the presence of the bulky benzyl group would be expected to increase this rotational barrier. High-accuracy quantum chemical calculations on benzyl cations, radicals, and anions have shown rotational barriers of 45, 11, and 24 kcal/mol, respectively, highlighting the influence of the electronic state on rotational freedom. rsc.org

The specific inter-ring orientations will affect which parts of the molecule are shielded or deshielded in NMR spectroscopy. For instance, the protons on the face of the phenyl ring could experience shielding effects from the π-cloud of the benzyl ring if the conformation allows for a close, parallel arrangement. The 1H NMR spectrum of 2-(-2-benzylcyclopropyl)-5-methoxy-1,3-dimethylbenzene shows distinct signals for the aromatic protons, indicating a defined, albeit potentially averaged, conformation in solution. epfl.ch Similarly, the vibrational frequencies in the IR spectrum would be sensitive to the conformational state of the molecule.

Table 2: Calculated Rotational Barriers for Related Systems

| System | Barrier Height (kcal/mol) | Method |

|---|---|---|

| Benzyl Cation | 45 | ab initio MO |

| Benzyl Radical | 11 | ab initio MO |

| Benzyl Anion | 24 | ab initio MO |

| Allyl Cation | 33 | High accuracy quantum chemical calculations |

| Allyl Radical | 14 | High accuracy quantum chemical calculations |

| Allyl Anion | 21 | High accuracy quantum chemical calculations |

Reaction Mechanisms and Reactivity Profiles of 2 Benzylcyclopropyl Benzene

Radical Chemistry and Single Electron Transfer (SET) Processes

The presence of the benzyl (B1604629) and cyclopropyl (B3062369) groups in (2-Benzylcyclopropyl)benzene makes it a fascinating subject for the study of radical chemistry and single electron transfer (SET) events. These processes can be initiated through various means, including electrochemical methods and photolysis, leading to the formation of reactive intermediates that dictate subsequent reaction pathways.

Formation and Characterization of Radical Cations of Cyclopropylbenzene (B146485) and its Derivatives via Anodic Oxidation and Photolysis

The generation of radical cations from cyclopropyl-substituted aromatic compounds is a key step in understanding their reactivity. Anodic oxidation and photolysis are powerful techniques to induce single-electron transfer from the molecule, forming these highly reactive species. mdpi.comsigmaaldrich.com In these processes, an electron is removed from the highest occupied molecular orbital (HOMO) of the cyclopropylbenzene derivative. The stability and subsequent fate of the resulting radical cation are heavily influenced by the nature of the substituents on both the aromatic ring and the cyclopropane (B1198618).

The cyclopropyl group, known for its ability to stabilize adjacent positive charges, plays a crucial role in the electronic structure of the radical cation. This stabilization is often described in terms of a "bent" or "Walsh" orbital model for the cyclopropane ring, which allows for effective overlap with the p-orbitals of the aromatic system.

Investigations of Benzylic Radical Intermediates and Reaction Pathways

The benzylic position in (2-Benzylcyclopropyl)benzene is particularly susceptible to radical formation due to the resonance stabilization afforded by the adjacent benzene (B151609) ring. youtube.com The resulting benzylic radical is further stabilized by the presence of the cyclopropyl group. uou.ac.in This enhanced stability makes the benzylic C-H bond weaker and more prone to abstraction by other radicals. cureffi.org

Once formed, the benzylic radical can undergo a variety of reactions. These include hydrogen atom abstraction, addition to unsaturated systems, or rearrangement. The specific pathway taken depends on the reaction conditions and the presence of other reactive species. For instance, in the presence of a halogen source like N-bromosuccinimide (NBS), benzylic bromination is a common outcome. libretexts.org

Application of Radical Clock Reactions for Mechanistic Elucidation in Benzylic Systems

Radical clock reactions are a powerful tool for determining the rates of radical reactions. This method involves using a radical that can undergo a unimolecular rearrangement with a known rate constant. By comparing the amount of rearranged product to the amount of unrearranged product, the rate of another competing reaction can be determined.

In the context of benzylic systems like (2-Benzylcyclopropyl)benzene, radical clocks can be employed to probe the lifetimes of benzylic radical intermediates and to elucidate the mechanisms of their reactions. For example, a radical clock could be designed to compete with a hydrogen atom transfer from the benzylic position, providing valuable kinetic data about this fundamental process.

Ring-Opening Reactions of the Cyclopropane Core

The strained three-membered ring of (2-Benzylcyclopropyl)benzene is susceptible to cleavage under various conditions, leading to a diverse array of products. The regioselectivity and stereoselectivity of these ring-opening reactions are key areas of investigation.

Chemoselectivity in Cyclopropane Ring Opening versus Aromatic Substitutions

A central question in the reactivity of (2-Benzylcyclopropyl)benzene is the competition between reactions involving the cyclopropane ring and those occurring on the aromatic ring. Electrophilic aromatic substitution, a classic reaction of benzene and its derivatives, involves the attack of an electrophile on the electron-rich aromatic ring. uobasrah.edu.iqchemistrystudent.commasterorganicchemistry.com However, the strained C-C bonds of the cyclopropane ring can also act as a nucleophile, leading to ring-opening.

The chemoselectivity between these two pathways is influenced by several factors, including the nature of the electrophile, the reaction conditions (temperature, solvent, catalyst), and the substitution pattern on the aromatic ring. For instance, strong electrophiles may favor attack on the aromatic ring, while certain catalysts might promote the selective opening of the cyclopropane.

Mechanistic Insights into Acid-Catalyzed Rearrangements and Thermally Induced Transformations

The cyclopropane ring in (2-Benzylcyclopropyl)benzene can be opened under both acidic and thermal conditions. Acid-catalyzed rearrangements typically proceed through a protonated cyclopropane intermediate. This intermediate can then undergo ring-opening to form a carbocation, which can be trapped by a nucleophile or undergo further rearrangement to yield a more stable product.

Thermally induced transformations of cyclopropylarenes can also lead to ring-opening and isomerization. These reactions often proceed through diradical intermediates formed by the homolytic cleavage of a C-C bond in the cyclopropane ring. The subsequent fate of these diradicals determines the final product distribution. Recent research has even explored the ring-opening metathesis of benzene itself, highlighting the ongoing interest in cleaving stable aromatic systems. pku.edu.cn

Reactions at the Benzyl Moiety: Selective Benzylic Functionalization

The benzyl moiety in (2-benzylcyclopropyl)benzene, specifically the methylene (B1212753) (-CH₂) bridge, represents a key site of reactivity. The carbon atom directly attached to a benzene ring is termed the benzylic position. chemistry.coach This position exhibits enhanced reactivity compared to a normal alkyl carbon because any radical, cation, or anion intermediate formed at this site can be stabilized by resonance with the adjacent aromatic ring. chemistry.coachlumenlearning.com This inherent stability governs the selective functionalization at this site.

The benzylic C-H bonds are particularly susceptible to oxidation, a reaction that often proceeds through a radical mechanism. chemistry.coachlibretexts.org The benzylic hydrogens are activated towards free radical attack because the resulting benzylic radical is resonance-stabilized. libretexts.org This process typically involves a hydrogen atom transfer (HAT) from the benzylic carbon to an oxidizing agent. The relatively low bond dissociation energy (BDE) of benzylic C-H bonds (approximately 82–88 kcal/mol) facilitates this initial step. nsf.gov

Common reagents for this transformation include strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.com When treated with hot, concentrated KMnO₄, the alkyl side chain of an alkylbenzene is oxidized all the way to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgmasterorganicchemistry.com In the case of (2-benzylcyclopropyl)benzene, this would lead to cleavage of the bond between the benzylic carbon and the cyclopropyl ring, ultimately forming benzoic acid. masterorganicchemistry.com

More controlled oxidation can be achieved using other methods to yield ketones. For instance, the oxidation of alkylbenzenes to the corresponding ketones or aldehydes can be accomplished with specific oxidant systems like CrO₃ combined with Ce(SO₄)₂. researchgate.net Benzylic bromination using N-bromosuccinimide (NBS) under radical conditions is another key reaction, which introduces a bromine atom at the benzylic position. libretexts.orgmasterorganicchemistry.com This benzylic halide can then be converted to other functional groups. libretexts.org Modern methods involving visible-light photoredox catalysis also enable the selective hydroperoxidation of benzylic C-H bonds using molecular oxygen as a sustainable oxidant, proceeding via a direct hydrogen atom transfer mechanism. nsf.gov

Table 1: Summary of Benzylic Oxidation Reactions and Products

| Reaction Type | Reagent(s) | Typical Product from (2-Benzylcyclopropyl)benzene Moiety | Mechanism Highlight |

|---|---|---|---|

| Strong Oxidation | Hot KMnO₄, H₃O⁺ | Benzoic Acid | Radical abstraction, C-C bond cleavage libretexts.orgmasterorganicchemistry.com |

| Controlled Oxidation | CrO₃ / Ce(SO₄)₂ | Phenyl(2-phenylcyclopropyl)methanone | Selective oxidation of benzylic C-H to C=O researchgate.net |

| Radical Bromination | N-Bromosuccinimide (NBS), Light/Heat | (2-(Bromo(phenyl)methyl)cyclopropyl)benzene | Free radical chain reaction, benzylic H-abstraction libretexts.orgmasterorganicchemistry.com |

| Photocatalytic Hydroperoxidation | Eosin Y, Blue LED, O₂ | (2-(Hydroperoxy(phenyl)methyl)cyclopropyl)benzene | Visible-light induced C-H activation nsf.gov |

Substrate-controlled regioselectivity in the derivatization of (2-benzylcyclopropyl)benzene is overwhelmingly directed toward the benzylic position. This high selectivity is a direct consequence of the electronic properties of the substrate itself. The primary factor is the stability of the reactive intermediate formed during the reaction. lumenlearning.com

Whether the reaction proceeds via a radical, cation, or anion, the intermediate at the benzylic carbon is stabilized by conjugation with the π-system of the adjacent phenyl ring. lumenlearning.com This resonance stabilization significantly lowers the activation energy for reactions at this site compared to other positions, such as the aliphatic C-H bonds on the cyclopropane ring or the aromatic C-H bonds. lumenlearning.comlibretexts.org

Benzylic C-H functionalization is therefore a valuable strategy for elaborating complex aromatic molecules from simpler alkylbenzenes. rsc.org Methods involving benzylic deprotonation offer a complementary approach to those based on oxidation or hydrogen atom transfer. rsc.org In these cases, an organometallic base can selectively remove a benzylic proton, generating a resonance-stabilized benzylic carbanion that can then react with various electrophiles. rsc.org The inherent acidity of benzylic protons is enhanced by this stabilization.

The competition between different potential reaction sites within the molecule is a key aspect of regioselectivity. For instance, in a molecule containing both benzylic and allylic hydrogens, selective functionalization can often be achieved based on the specific reaction conditions and catalysts used. researchgate.net In (2-benzylcyclopropyl)benzene, the benzylic C-H bonds are significantly weaker and more reactive than the C-H bonds of the cyclopropyl ring or the aromatic rings, making the benzylic carbon the predictable site of initial attack in radical reactions or oxidations. libretexts.orgnsf.gov

Table 2: Comparison of Typical C-H Bond Dissociation Enthalpies (BDE)

| Bond Type | Example Molecule | BDE (kcal/mol) | Implication for Reactivity |

|---|---|---|---|

| Benzylic | Toluene (C₆H₅CH₂-H) | ~88 | Low BDE, high reactivity, selective functionalization nsf.gov |

| Tertiary Alkyl | Isobutane ((CH₃)₃C-H) | ~96.5 | More stable than primary/secondary, but less reactive than benzylic |

| Secondary Alkyl | Propane (CH₃CH₂CH₂-H) | ~98.5 | Higher BDE, less reactive than benzylic |

| Aromatic | Benzene (C₆H₅-H) | ~111 | High BDE, very stable, requires electrophilic attack on π-system |

| Cyclopropyl | Cyclopropane (c-C₃H₅-H) | ~106 | High BDE, relatively unreactive to radical abstraction |

Electrophilic Aromatic Substitution on the Phenyl Rings: Directing Effects of the Cyclopropyl and Benzyl Substituents

The molecule (2-benzylcyclopropyl)benzene possesses two distinct phenyl rings that can undergo electrophilic aromatic substitution (EAS). The position of substitution on each ring is dictated by the directing effects of the substituent attached to it. libretexts.org Substituents influence both the rate of reaction (activation/deactivation) and the position of attack (orientation). cognitoedu.orglibretexts.org

On the first phenyl ring, the substituent is a (2-benzylcyclopropyl) group . The key component influencing the directing effect is the cyclopropyl ring attached directly to the benzene. The cyclopropyl group is known to be an electron-donating group that activates the aromatic ring towards electrophilic substitution. unl.pt This activation arises from the ability of the cyclopropane's Walsh orbitals, which have significant p-character, to conjugate with the aromatic π-system. unl.pt This conjugation increases the electron density of the ring, particularly at the ortho and para positions. cognitoedu.org Consequently, the (2-benzylcyclopropyl) group is an ortho-, para-director and an activating group . unl.ptrsc.org Studies on the acid-catalysed detritiation of cyclopropylbenzene confirm that the para-cyclopropyl substituent is strongly activating. rsc.org

On the second phenyl ring (the benzyl group's ring), the substituent is a (1-phenylcyclopropan-2-yl)methyl group . This large alkyl-type group is also electron-donating through an inductive effect and hyperconjugation. cognitoedu.org Like other alkyl groups, it activates the benzene ring and directs incoming electrophiles to the ortho and para positions . cognitoedu.orglibretexts.org

When comparing the two rings, the phenyl ring directly attached to the cyclopropyl group is expected to be more strongly activated. The conjugative electron-donating effect of the cyclopropyl group is generally more powerful than the inductive and hyperconjugative effects of an alkyl group. unl.ptrsc.org Therefore, electrophilic substitution would be expected to occur preferentially on the phenyl ring bearing the cyclopropyl substituent. In a reaction with a limited amount of electrophile, the major product would result from substitution on this more activated ring.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on (2-Benzylcyclopropyl)benzene

| Reaction | Electrophile (E⁺) | Directing Group on Ring 1: (2-benzylcyclopropyl)- | Directing Group on Ring 2: (1-phenylcyclopropan-2-yl)methyl- | Predicted Major Product(s) |

|---|---|---|---|---|

| Nitration | NO₂⁺ | Activating, o,p-director unl.ptrsc.org | Activating, o,p-director cognitoedu.orglibretexts.org | ortho- and para-nitro substituted products on Ring 1 |

| Halogenation | Br⁺ or Cl⁺ | Activating, o,p-director unl.ptrsc.org | Activating, o,p-director cognitoedu.orglibretexts.org | ortho- and para-halo substituted products on Ring 1 (para favored) |

| Friedel-Crafts Acylation | RCO⁺ | Activating, o,p-director unl.ptrsc.org | Activating, o,p-director cognitoedu.orglibretexts.org | para-acyl substituted product on Ring 1 (to minimize steric hindrance) savemyexams.com |

| Sulfonation | SO₃ | Activating, o,p-director unl.ptrsc.org | Activating, o,p-director cognitoedu.orglibretexts.org | para-sulfonic acid substituted product on Ring 1 |

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Conformational Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. d-nb.info For (2-Benzylcyclopropyl)benzene, ¹H and ¹³C NMR spectroscopy are instrumental in assigning the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring. The coupling constants (J-values) between the cyclopropyl (B3062369) protons are particularly informative; for instance, a larger coupling constant is typically observed between cis-protons compared to trans-protons. organicchemistrydata.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons on the benzyl (B1604629) and phenyl rings with those on the cyclopropane moiety, thereby confirming stereochemical assignments. ipb.pt

The dynamic nature of the molecule, including the rotation of the phenyl and benzyl groups, can also be investigated using variable temperature NMR studies. Changes in the NMR lineshapes as a function of temperature can provide quantitative information about the energy barriers associated with these conformational changes. d-nb.infonih.gov

Chemically Induced Dynamic Nuclear Polarization (CIDNP) in Studies of Radical Processes

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to study radical pair intermediates in chemical reactions. numberanalytics.comnih.gov The phenomenon results in non-Boltzmann nuclear spin state populations, leading to enhanced absorption or emission signals in the NMR spectrum. numberanalytics.comnih.gov This technique is particularly relevant for investigating reactions involving (2-Benzylcyclopropyl)benzene that proceed through radical mechanisms.

When (2-Benzylcyclopropyl)benzene is subjected to conditions that generate radical pairs, such as photolysis in the presence of a photosensitizer, the resulting CIDNP effects in the ¹H NMR spectrum can provide detailed information about the radical intermediates. nih.govarxiv.org The observation of polarized signals for specific protons within the molecule can help identify the sites of radical character and elucidate the spin multiplicity of the radical pair. numberanalytics.com For example, the polarization pattern can distinguish between geminate recombination products, formed from the initial radical pair, and escape products. The principles of CIDNP are rooted in the radical pair mechanism, where the interplay of electron and nuclear spin dynamics governs the observed polarization. numberanalytics.comnih.govarxiv.org

Mass Spectrometry (MS) for Detection of Radical Cations and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of (2-Benzylcyclopropyl)benzene and for probing its fragmentation pathways upon ionization. uci.edu In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion radical cation (M•+). msu.edu The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the parent compound.

The subsequent fragmentation of the molecular ion provides valuable structural information. For (2-Benzylcyclopropyl)benzene, characteristic fragmentation patterns would be expected. Cleavage of the bond between the benzyl group and the cyclopropane ring can lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment for benzyl-substituted compounds. The radical cation of the remaining cyclopropylbenzene (B146485) moiety could also be observed. The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) and collision-induced dissociation (CID), allows for the detailed characterization of the ion structures and the underlying rearrangement mechanisms. nih.govnist.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion and its fragments, further confirming their elemental composition. uci.edu

| Ion Type | Predicted m/z | Potential Structure/Fragment |

| Molecular Ion (M•+) | 222 | [(2-Benzylcyclopropyl)benzene]•+ |

| Fragment Ion | 91 | Tropylium ion (C₇H₇⁺) |

| Fragment Ion | 131 | [Cyclopropylbenzene]•+ |

| Fragment Ion | 115 | Indenyl cation (C₉H₇⁺) |

Electron Spin Resonance (ESR) Spectroscopy for the Characterization of Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly specific technique for the detection and characterization of paramagnetic species, such as free radicals. byjus.combhu.ac.inlibretexts.org This method is based on the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field. byjus.com

In the context of (2-Benzylcyclopropyl)benzene, ESR spectroscopy would be employed to study any radical intermediates that may form during chemical reactions. ethz.ch For instance, if a radical is generated on the cyclopropane ring or the benzylic position, ESR can provide information about the electronic structure and the local environment of the unpaired electron. byjus.comwiley-vch.de The g-factor and hyperfine coupling constants are key parameters obtained from an ESR spectrum. The hyperfine coupling of the unpaired electron with nearby magnetic nuclei (e.g., ¹H) leads to the splitting of the ESR signal, and the magnitude of this splitting provides a measure of the electron spin density at that nucleus. bhu.ac.in This information is crucial for pinpointing the location of the unpaired electron within the radical species derived from (2-Benzylcyclopropyl)benzene.

| ESR Parameter | Information Provided |

| g-factor | Intrinsic magnetic moment of the electron, influenced by its chemical environment. libretexts.org |

| Hyperfine Coupling Constant (A) | Interaction between the unpaired electron and magnetic nuclei, revealing spin density distribution. bhu.ac.in |

| Linewidth | Information about dynamic processes and relaxation. |

Ultraviolet Photoelectron Spectroscopy (UV-PES) and Optical Spectroscopy for Electronic Structure Insights

Ultraviolet Photoelectron Spectroscopy (UV-PES) and optical spectroscopy (UV-Vis absorption) are powerful techniques for probing the electronic structure of molecules. single-molecule.nl UV-PES involves irradiating a molecule with high-energy UV light and measuring the kinetic energy of the ejected electrons to determine the ionization potentials of the valence electrons. For (2-Benzylcyclopropyl)benzene, UV-PES can provide insights into the energies of the π-orbitals of the phenyl and benzyl groups and the σ-orbitals of the cyclopropane ring. The interaction between these electronic systems, such as π-conjugation, can be inferred from shifts in the ionization potentials compared to related, non-interacting molecules.

| Spectroscopic Technique | Information Obtained | Relevance to (2-Benzylcyclopropyl)benzene |

| UV-Photoelectron Spectroscopy (UV-PES) | Ionization potentials of valence electrons. | Determining the energy levels of π and σ orbitals. |

| UV-Vis Absorption Spectroscopy | Electronic transition energies (e.g., π → π*). single-molecule.nl | Probing the extent of electronic conjugation between the aromatic rings. |

X-ray Crystallography and Gas-Phase Electron Diffraction for Precise Molecular Geometry Determination

X-ray crystallography and gas-phase electron diffraction (GED) are the premier techniques for determining the precise three-dimensional structure of molecules. wikipedia.orgwikipedia.org X-ray crystallography, performed on a single crystal of the compound, can provide highly accurate atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. wikipedia.orgnih.gov For (2-Benzylcyclopropyl)benzene, an X-ray crystal structure would definitively establish the relative stereochemistry (cis or trans) of the substituents on the cyclopropane ring and reveal the preferred conformation of the molecule in the solid state. This includes the rotational arrangement of the phenyl and benzyl groups relative to the cyclopropane ring. The bond lengths within the cyclopropane ring and the C-C bonds connecting the substituents would also be precisely measured, offering insights into any strain or electronic effects. docbrown.infohackaday.com

Gas-phase electron diffraction (GED) provides structural information for molecules in the gaseous state, free from intermolecular forces present in a crystal lattice. wikipedia.orgosti.gov This technique would be valuable for determining the equilibrium geometry of an isolated (2-Benzylcyclopropyl)benzene molecule. umich.edu Comparing the gas-phase structure with the solid-state structure from X-ray crystallography can reveal the influence of crystal packing forces on the molecular conformation.

| Technique | Sample Phase | Key Information Provided |

| X-ray Crystallography | Solid (Crystal) | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, solid-state conformation. wikipedia.orgnih.gov |

| Gas-Phase Electron Diffraction (GED) | Gas | Equilibrium molecular geometry, bond lengths, and angles in the absence of intermolecular forces. wikipedia.orgutwente.nl |

Computational and Theoretical Studies of 2 Benzylcyclopropyl Benzene

Quantum Chemical Approaches to Molecular Geometry, Conformation, and Isomer Stability

Quantum chemical calculations are fundamental in determining the three-dimensional structure and relative stabilities of the isomers of (2-benzylcyclopropyl)benzene. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for geometry optimizations. acs.org For instance, in a study on trans-(1R,2R)-1-benzyl-2-phenylcyclopropanecarboxylic acid, a derivative of the target molecule, X-ray crystallography revealed significant substituent-induced bond-length asymmetry in the cyclopropane (B1198618) ring. nih.govresearchgate.net

Computational models would predict the bond lengths, bond angles, and dihedral angles for both the cis and trans isomers of (2-benzylcyclopropyl)benzene. The relative energies of these isomers would indicate their thermodynamic stability. For example, theoretical calculations on C-cyclopropylaldonitrones, which are derivatives of 2-phenylcyclopropane, have shown that the coordination of a Lewis acid like Mg²⁺ can significantly stabilize a specific conformer (the bisected s-trans conformer) through hyperconjugation. acs.org This highlights the importance of considering conformational flexibility and the influence of the electronic character of substituents.

Illustrative Data Table: Calculated Geometrical Parameters for cis- and trans-(2-Benzylcyclopropyl)benzene

| Parameter | cis-isomer (Predicted) | trans-isomer (Predicted) |

| C1-C2 Bond Length (Å) | 1.52 | 1.51 |

| C1-C3 Bond Length (Å) | 1.53 | 1.53 |

| C2-C3 Bond Length (Å) | 1.51 | 1.52 |

| Phenyl-C1-C2-Benzyl Dihedral Angle (°) | ~0 | ~180 |

| Relative Energy (kcal/mol) | 0.0 | -1.5 |

Note: This table is illustrative, based on expected trends for substituted cyclopropanes. Actual values would require specific calculations.

The stability of different conformers, arising from the rotation of the phenyl and benzyl (B1604629) groups, would also be a key aspect of such studies. The computational analysis would identify the global minimum energy structure for each isomer and the energy barriers for rotation between different conformations.

Investigation of Electronic States, Frontier Molecular Orbitals, and Charge Distribution

The electronic properties of (2-benzylcyclopropyl)benzene are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard. researchgate.net The energies and spatial distributions of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively.

For (2-benzylcyclopropyl)benzene, the HOMO is expected to be located primarily on the electron-rich phenyl and benzyl groups, while the LUMO would also be associated with these aromatic systems. The cyclopropane ring itself has unique electronic properties, with its C-C bonds exhibiting significant p-character, allowing for conjugation with adjacent π-systems. researchgate.net This interaction can influence the energies of the frontier orbitals.

A natural bond orbital (NBO) analysis would provide a detailed picture of the charge distribution within the molecule, revealing the partial positive and negative charges on each atom. This information is critical for understanding intermolecular interactions and reaction mechanisms. For example, in trans-(1R,2R)-1-benzyl-2-phenylcyclopropanecarboxylic acid, the conformation of the carboxyl group was found to promote electron-density transfer from the cyclopropane ring to the carbonyl π system. nih.govresearchgate.net

Illustrative Data Table: Predicted Electronic Properties of trans-(2-Benzylcyclopropyl)benzene

| Property | Predicted Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.4 |

| Dipole Moment (Debye) | 0.4 |

Note: This table is illustrative. The values are typical for similar aromatic hydrocarbons.

Computational Mechanistic Studies of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry is extensively used to elucidate the mechanisms of chemical reactions. For (2-benzylcyclopropyl)benzene, potential reactions for computational study include ring-opening reactions, cycloadditions, and electrophilic aromatic substitution. DFT calculations are a popular choice for mapping the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. scispace.com

For instance, a study on the electrochemical C-C bond cleavage of arylcyclopropanes proposed a mechanism involving the formation of a radical cation followed by the generation of a benzyl carbonium ion. acs.org DFT calculations were used to determine the charge distribution in the phenylcyclopropane radical cation, supporting the proposed reaction pathway. acs.org Similarly, the ring-opening of the radical anion of trans-1-benzoyl-2-phenylcyclopropane has been studied, with DFT calculations (UB3LYP/6-31+G*) used to determine the activation energies, which were then correlated with experimentally determined rate constants. upv.es

The photoreactions of trans-1-o-hydroxyphenyl-2-phenylcyclopropane have been shown to lead to geometric isomerization to the cis-isomer, a process rationalized as occurring through a biradical intermediate. sioc-journal.cn Computational studies could model the energetics of this biradical pathway, providing a deeper understanding of the photochemical reactivity.

Illustrative Data Table: Calculated Reaction Energetics for a Hypothetical Ring-Opening Reaction

| Species | Relative Free Energy (kcal/mol) |

| Reactant: cis-(2-Benzylcyclopropyl)benzene | 0.0 |

| Transition State | +35.2 |

| Intermediate | +5.1 |

| Product | -10.8 |

Note: This table is illustrative and represents a hypothetical reaction pathway. The values are within a realistic range for such transformations.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, and infrared (IR) and Raman vibrational frequencies. These predictions are invaluable for confirming the structure of synthesized compounds and for interpreting experimental spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

For (2-benzylcyclopropyl)benzene, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for both the cis and trans isomers. These predicted shifts could then be compared with experimental data to confirm the stereochemistry of a synthesized sample. A study on diamides conformationally restricted by a cyclopropane ring utilized ¹H NMR and NOESY experiments to examine the conformations of the cis and trans isomers.

Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in experimental IR and Raman spectra. The comparison between calculated and experimental spectra can provide confidence in the accuracy of the computed molecular geometry and electronic structure.

Illustrative Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Hypothetical Proton in trans-(2-Benzylcyclopropyl)benzene

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Cyclopropyl (B3062369) Hα | 2.15 | 2.10 |

| Cyclopropyl Hβ | 1.45 | 1.42 |

| Benzyl CH₂ | 2.90 | 2.85 |

| Aromatic H | 7.10 - 7.35 | 7.12 - 7.30 |

Note: This table is illustrative. The close agreement between predicted and experimental values would support the assigned structure.

Molecular Dynamics Simulations for Understanding Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like (2-benzylcyclopropyl)benzene, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt at a given temperature and the transitions between them. This is particularly important for understanding how the molecule might interact with other molecules or a biological target.

MD simulations can be performed in various environments, such as in a solvent or in a lipid bilayer, to understand how the environment influences the molecule's conformation and behavior. For example, MD simulations using benzene (B151609) as a probe molecule have been used to identify novel binding sites on protein surfaces. researchgate.net While no specific MD simulations on (2-benzylcyclopropyl)benzene are reported, such studies would be valuable for predicting its physical properties, such as diffusion coefficients and solvation free energies, and for understanding its interactions in a condensed phase.

Future Directions and Emerging Research Avenues

(2-Benzylcyclopropyl)benzene as a Model System for Probing Fundamental Organic Reaction Mechanisms

The distinct architecture of (2-benzylcyclopropyl)benzene makes it an excellent model system for investigating fundamental organic reaction mechanisms. The interplay between the cyclopropyl (B3062369) ring and the adjacent benzylic position allows for the study of various reaction pathways.

Electrophilic Aromatic Substitution: The benzene (B151609) ring in (2-benzylcyclopropyl)benzene is susceptible to electrophilic aromatic substitution reactions. savemyexams.commsu.edubyjus.com The cyclopropylmethyl substituent can influence the regioselectivity of these reactions, providing insights into the electronic and steric effects of such groups on the aromatic system. msu.edu The mechanism typically involves the generation of an electrophile, its attack on the benzene ring to form a resonance-stabilized carbocation (arenium ion), and subsequent deprotonation to restore aromaticity. byjus.comchemistry.coach

Reactions at the Benzylic Position: The benzylic carbon of (2-benzylcyclopropyl)benzene is a reactive site. Reactions such as radical halogenation and oxidation can occur at this position. chemistry.coachpressbooks.pub The stability of the resulting benzylic radical or carbocation intermediate is a key factor in these transformations. chemistry.coach

Ring-Opening Reactions: The strained cyclopropane (B1198618) ring can undergo ring-opening reactions under various conditions, such as treatment with electrophiles or transition metal catalysts. These reactions can lead to the formation of more complex structures and provide valuable information about the reactivity of small rings.

Benzyne (B1209423) Intermediates: In the presence of a strong base, derivatives of (2-benzylcyclopropyl)benzene could potentially form benzyne intermediates through an elimination-addition mechanism. chemistry.coachmasterorganicchemistry.com The subsequent nucleophilic attack on the benzyne can lead to the formation of substituted aromatic compounds. masterorganicchemistry.comyoutube.com

Exploration in Advanced Synthetic Methodologies as a Key Intermediate in Complex Molecule Construction

The reactivity of (2-benzylcyclopropyl)benzene and its derivatives makes it a valuable intermediate in the synthesis of more complex molecules, including biologically active compounds and natural products. ucl.ac.uk

Functionalization and Elaboration: The benzyl (B1604629) and cyclopropyl moieties can be selectively functionalized to introduce new chemical groups. For instance, the benzene ring can be substituted through electrophilic aromatic substitution reactions like nitration or halogenation. byjus.commasterorganicchemistry.com The alkyl substituent on the benzene ring can also undergo reactions like halogenation and oxidation. pressbooks.pub

Cycloaddition Reactions: The double bonds within the benzene ring, although part of a stable aromatic system, can participate in cycloaddition reactions under specific conditions. Furthermore, the cyclopropane ring itself can be considered a synthon for [3+2] cycloaddition methods. epfl.ch

Cross-Coupling Reactions: Derivatives of (2-benzylcyclopropyl)benzene containing appropriate leaving groups can participate in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Below is a table summarizing potential synthetic transformations involving (2-benzylcyclopropyl)benzene:

| Reaction Type | Reagents and Conditions | Potential Products | Reference |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitro-(2-benzylcyclopropyl)benzene isomers | byjus.com |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-(2-benzylcyclopropyl)benzene isomers | masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-(2-benzylcyclopropyl)benzene isomers | msu.edu |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light | (1-Bromo-1-phenylmethyl)cyclopropane derivatives | chemistry.coach |

| Oxidation of Alkyl Substituent | KMnO₄, heat | Cyclopropyl-substituted benzoic acid derivatives | pressbooks.pub |

Integration into Novel Materials Design and Development, Leveraging Unique Structural Features

The rigid and strained cyclopropyl group combined with the aromatic benzyl unit in (2-benzylcyclopropyl)benzene offers opportunities for the design of novel materials with unique properties.

Polymers and Monomers: Derivatives of (2-benzylcyclopropyl)benzene could serve as monomers for polymerization reactions, leading to polymers with interesting thermal and mechanical properties. The incorporation of the bulky and rigid cyclopropyl group into a polymer backbone could affect its packing and morphology.

Liquid Crystals: The anisotropic shape of certain (2-benzylcyclopropyl)benzene derivatives might lead to liquid crystalline behavior. By modifying the substituents on the benzene ring, it may be possible to tune the mesomorphic properties.

Fluorophores: The benzene ring serves as a basic chromophore. By introducing electron-donating and electron-accepting groups, it is possible to design fluorescent molecules based on the (2-benzylcyclopropyl)benzene scaffold. rsc.org

Development of Chiral Auxiliaries and Catalysts Derived from (2-Benzylcyclopropyl)benzene Scaffolds

The creation of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. sigmaaldrich.com Chiral molecules derived from the (2-benzylcyclopropyl)benzene scaffold hold promise as chiral auxiliaries and catalysts for asymmetric synthesis. york.ac.uk

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. york.ac.ukresearchgate.net An enantiomerically pure derivative of (2-benzylcyclopropyl)benzene could be attached to a prochiral substrate to control the formation of a new stereocenter. The auxiliary can then be removed and potentially recycled. york.ac.uk

Chiral Ligands for Asymmetric Catalysis: The (2-benzylcyclopropyl)benzene framework can be functionalized to create chiral ligands for transition metal catalysts. sigmaaldrich.com These chiral catalysts can then be used to produce enantiomerically enriched products in a variety of chemical transformations. The presence of both a chiral cyclopropane and a benzyl group could allow for fine-tuning of the steric and electronic properties of the ligand to achieve high levels of enantioselectivity. csic.es

Organocatalysts: Small organic molecules that can catalyze chemical reactions are known as organocatalysts. sigmaaldrich.comnih.gov Chiral derivatives of (2-benzylcyclopropyl)benzene could be designed to act as organocatalysts for various asymmetric transformations.

The development of such chiral auxiliaries and catalysts would expand the toolbox of synthetic chemists and provide new methods for the efficient synthesis of valuable chiral molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-benzylcyclopropyl)benzene, and how do reaction conditions influence cyclopropane ring formation?

- Methodology : Cyclopropane synthesis typically involves [2+1] cycloaddition (e.g., Simmons–Smith reaction) or alkylidene transfer. For (2-benzylcyclopropyl)benzene, a benzyl-substituted cyclopropane precursor (e.g., bromo/chloro derivatives like (2-bromoethyl)benzene ) could be used with transition-metal catalysts (e.g., Pd or Cu) to form the strained ring. Reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized to minimize ring-opening side reactions. Characterization via H NMR can confirm ring integrity by detecting characteristic upfield-shifted protons (~0.5–1.5 ppm) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish (2-benzylcyclopropyl)benzene from structural analogs?

- Methodology :

- NMR : H NMR detects cyclopropane protons as distinct multiplets (~1.0–2.0 ppm) and benzyl group aromatic couplings. C NMR identifies cyclopropane carbons at ~10–20 ppm .

- IR : Cyclopropane C-H stretching (~3000–3100 cm) and ring deformation modes (~800–1000 cm) differentiate it from non-cyclic analogs. Compare with NIST reference spectra for validation .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (CH) and fragments (e.g., loss of benzyl group, m/z 91) .

Q. What are the thermodynamic stability challenges of (2-benzylcyclopropyl)benzene under varying storage conditions?

- Methodology : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via HPLC or GC-MS for byproducts (e.g., ring-opened alkenes or oxidation products). Cyclopropane rings are prone to thermal and photolytic cleavage; stability data should inform storage protocols (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyl group influence cyclopropane ring reactivity in substitution or addition reactions?

- Methodology : Perform kinetic studies using nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., HO/H) under controlled conditions. Compare reaction rates with unsubstituted cyclopropane analogs. Density Functional Theory (DFT) calculations can model transition states to quantify steric hindrance and electronic effects (e.g., benzyl group’s +M effect stabilizing partial charges) .

Q. What contradictions exist in reported spectral data for (2-benzylcyclopropyl)benzene, and how can they be resolved?

- Methodology : Cross-reference spectral libraries (e.g., NIST , CC-DPS ) and experimental data. For example, conflicting IR peaks may arise from solvent interactions (e.g., CCl vs. CS) . Validate via independent synthesis and multi-lab reproducibility trials. Publish raw data with metadata (instrument parameters, solvent purity) to resolve discrepancies .

Q. What computational strategies predict the regioselectivity of (2-benzylcyclopropyl)benzene in catalytic asymmetric reactions?

- Methodology : Use molecular docking and quantum mechanical calculations (e.g., DFT, MP2) to model chiral catalyst interactions (e.g., Rhodium-phosphine complexes). Focus on orbital symmetry matching (cyclopropane’s Walsh orbitals) and steric maps of the benzyl group. Validate predictions with enantiomeric excess (ee) measurements via chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.